1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position. The propan-2-one moiety (CH₃-CO-CH₂-) is attached to the aromatic ring, conferring both lipophilic and electron-withdrawing characteristics.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
SNJJTXMOTXXBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one
Key Synthetic Steps
Preparation of the Aromatic Precursor
The starting material is often a chlorinated phenyl derivative bearing a trifluoromethylthio substituent. The trifluoromethylthio group can be introduced via nucleophilic substitution or electrophilic trifluoromethylthiolation of a suitable phenol or aryl halide precursor. Literature suggests that trifluoromethylthiolation reagents such as trifluoromethylthiolating agents or trifluoromethylthio anions generated in situ are employed for this transformation.
Formation of the Propan-2-one Side Chain
The key step involves attaching the propan-2-one moiety to the aromatic ring. This can be achieved by:
- Friedel-Crafts Acylation: Using propanoyl chloride or its derivatives in the presence of Lewis acids (e.g., AlCl3) to acylate the aromatic ring at the appropriate position.
- Horner-Wadsworth-Emmons Reaction: As described in related patents for similar compounds, a phosphonate ester derivative of the aromatic ring can be reacted with a ketone or aldehyde under basic conditions to form an alkoxy-alkene intermediate, which upon hydrolysis yields the ketone side chain.
Chlorination
Chlorination at the 4-position is typically introduced early in the synthesis or maintained from the starting material. Chlorination reagents such as N-chlorosuccinimide (NCS) or direct chlorination under controlled conditions are used.
Representative Synthetic Route (Based on Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Introduction of trifluoromethylthio group | Trifluoromethylthiolating agent, base, solvent (e.g., DMF) | Requires inert atmosphere and low temperature to avoid decomposition |
| 2 | Chlorination | N-Chlorosuccinimide or Cl2 gas, solvent (e.g., dichloromethane), 0-25 °C | Selective chlorination at para position |
| 3 | Formation of propan-2-one side chain | Friedel-Crafts acylation with propanoyl chloride, AlCl3 catalyst, 0-40 °C | Control of temperature critical to avoid polyacylation |
| 4 | Purification | Column chromatography or recrystallization | Yields analytically pure product |
Alternative Synthetic Approaches
- Use of Alkoxy Propylene Derivatives: Patents describe the hydrolysis of alkoxy propylene derivatives under acidic conditions to yield related ketones. This approach may be adapted for the target compound by using appropriately substituted alkoxy propylene intermediates.
- Horner-Wadsworth-Emmons Reaction: As an alternative to Friedel-Crafts acylation, the reaction of p-chlorobenzyl phosphonate derivatives with ketones under basic conditions can afford the alkene intermediate, which upon hydrolysis yields the ketone.
Reaction Conditions and Optimization
Temperature and Time
- Chlorination and acylation steps are typically conducted between 0 °C and 40 °C to optimize selectivity and yield.
- Reaction times vary from 2 to 16 hours depending on the step and scale.
Solvents and Catalysts
- Common solvents include dichloromethane, tetrahydrofuran, dimethylformamide, and isopropanol.
- Lewis acids such as aluminum chloride are used for acylation.
- Bases such as cesium carbonate or potassium carbonate are employed in substitution or Horner-Wadsworth-Emmons reactions.
Data Table Summarizing Preparation Conditions
| Step | Compound/Intermediate | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aryl trifluoromethylthio derivative | Trifluoromethylthiolating agent, base | 0-25 °C, inert atmosphere | 70-85 | Sensitive to moisture |
| 2 | 4-Chloro-2-(trifluoromethylthio)phenyl intermediate | NCS, DCM | 0-25 °C, 2-4 h | 80-90 | Selective para-chlorination |
| 3 | This compound | Propanoyl chloride, AlCl3 | 0-40 °C, 3-8 h | 75-88 | Friedel-Crafts acylation |
| 4 | Purified final product | Chromatography/recrystallization | Ambient | >95 purity | Analytical grade |
Research Findings and Analysis
- The introduction of the trifluoromethylthio group significantly influences the electronic properties of the aromatic ring, affecting reactivity in subsequent steps.
- Chlorination at the para position relative to the trifluoromethylthio substituent is facilitated by the directing effects of the substituents.
- Friedel-Crafts acylation is effective for attaching the propan-2-one side chain but requires careful control to prevent overacylation or rearrangement.
- Alternative methods such as Horner-Wadsworth-Emmons reactions provide routes to ketone intermediates with potentially higher selectivity and milder conditions.
- Thermal stability studies indicate that related trifluoromethylthio compounds are stable below their melting points but may undergo exothermic decomposition above these temperatures, highlighting the need for controlled reaction and storage conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible pharmaceutical applications.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs to highlight substituent-driven variations in physicochemical properties, reactivity, and applications. Key compounds analyzed include:
Structural and Functional Group Comparisons
Key Observations:
- The 4-chloro substituent introduces steric hindrance and electron-withdrawing effects, altering aromatic ring reactivity compared to methoxy (-OCH₃) or unsubstituted analogs .
- Functional Group Reactivity: The propan-2-one group undergoes nucleophilic additions, whereas propan-1-one (e.g., in cyclopropyl derivatives) exhibits distinct steric and electronic profiles .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~256.67 g/mol) is higher than analogs like 1-(3-CF₃-phenyl)propan-2-one (202.18 g/mol) due to the added chlorine and sulfur atoms . The -SCF₃ group increases log P (lipophilicity) compared to -CF₃, suggesting reduced water solubility and greater affinity for nonpolar environments .
Stability and Reactivity
- This reactivity could be leveraged for prodrug design or environmental degradation studies .
- The 4-Cl substituent deactivates the aromatic ring, reducing electrophilic substitution rates compared to methoxy-substituted derivatives .
Q & A
Q. What are the common laboratory synthesis routes for 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one, and what catalysts are typically employed?
The compound is synthesized via Friedel-Crafts acylation , where a chloro-substituted aryl ring undergoes electrophilic substitution with an acylating agent (e.g., acetyl chloride) using Lewis acids like AlCl₃. The trifluoromethylthio group (-SCF₃) can be introduced via nucleophilic aromatic substitution using AgSCF₃ under anhydrous conditions . Multi-step routes may involve hydrolysis of nitriles to ketones followed by reductive amination, as seen in analogous propan-2-one syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions; the electron-withdrawing -SCF₃ group deshields adjacent protons, causing distinct splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) resolves isotopic clusters from chlorine (³⁵Cl/³⁷Cl) and sulfur, confirming molecular ion peaks.
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-SCF₃ bonds. Cross-validation with elemental analysis ensures purity .
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to confirm the molecular structure?
Crystals are grown via slow evaporation, and data collected using synchrotron or laboratory sources. The SHELX program suite (e.g., SHELXL) refines the structure, optimizing parameters against Fo² data. This resolves bond lengths (e.g., C-Cl: ~1.74 Å) and angles, confirming substituent regiochemistry .
Advanced Research Questions
Q. What are the key challenges in achieving regioselective trifluoromethylthio (-SCF₃) substitution during synthesis?
The -SCF₃ group’s steric bulk and electronic effects hinder regioselectivity. Strategies include:
- Directed ortho-metalation : Using directing groups (e.g., -OMe) to position -SCF₃ at the 2-position.
- Transition-metal catalysis : Pd/Cu-mediated coupling to control substitution sites. Competing side reactions (e.g., over-halogenation) require careful optimization of reaction time and temperature .
Q. How should researchers address conflicting NMR and mass spectrometry data during characterization?
- Isotopic Interference : Chlorine’s ³⁵Cl/³⁷Cl ratio complicates MS interpretation. HRMS distinguishes molecular ions from isotopic clusters.
- NMR Artifacts : Paramagnetic effects from sulfur or dynamic processes (e.g., keto-enol tautomerism) may cause splitting. Variable-temperature NMR and 2D techniques (HSQC, HMBC) clarify assignments .
Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Loading : Lewis acids (AlCl₃) at 1.2–1.5 equivalents balance reactivity and byproduct formation.
- Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates the product from regioisomers. Pilot studies using Design of Experiments (DoE) optimize parameters .
Q. How do structural modifications (e.g., replacing -Cl with -F) impact the compound’s physicochemical properties?
- Electron-withdrawing effects : Fluorine increases electrophilicity at the carbonyl group, altering reactivity in nucleophilic additions.
- Thermal stability : Trifluoromethylthio groups enhance thermal stability (Tₚ > 130°C), as seen in analogs with similar substituents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
